molecular formula C13H19IO B14526942 1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene CAS No. 62702-90-3

1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene

Cat. No.: B14526942
CAS No.: 62702-90-3
M. Wt: 318.19 g/mol
InChI Key: ILVPQSSXXHNVDP-UHFFFAOYSA-N
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Description

1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methoxy group and a complex alkyl chain containing an iodine atom

Properties

CAS No.

62702-90-3

Molecular Formula

C13H19IO

Molecular Weight

318.19 g/mol

IUPAC Name

1-(3-iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene

InChI

InChI=1S/C13H19IO/c1-12(2,13(3,4)14)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3

InChI Key

ILVPQSSXXHNVDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C(C)(C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzene and 3-iodo-2,3-dimethylbutane.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene can undergo various chemical reactions:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a cyano group would yield a nitrile derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene would depend on its specific interactions with molecular targets. Typically, compounds like this can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2,3-dimethylbutan-2-yl)-4-methoxybenzene
  • 1-(3-Chloro-2,3-dimethylbutan-2-yl)-4-methoxybenzene
  • 1-(3-Fluoro-2,3-dimethylbutan-2-yl)-4-methoxybenzene

Uniqueness

1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The larger size and higher polarizability of iodine can influence the compound’s chemical behavior and interactions.

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